9-(3-methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide
Description
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Properties
IUPAC Name |
9-(3-methoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3/c1-27-12-4-2-3-11(9-12)24-17-14(22-18(24)26)13(15(19)25)21-16(23-17)10-5-7-20-8-6-10/h2-9H,1H3,(H2,19,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNDPBBZKMUVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide belongs to a class of purine derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology and enzymatic inhibition. This article aims to compile and analyze the biological activity of this compound, supported by empirical data and case studies.
Chemical Structure
The structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 298.30 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor of various kinases and proteases, which are critical in cellular signaling pathways. Inhibition of these enzymes can lead to altered cellular processes such as proliferation and apoptosis.
- Cellular Uptake : Its structural features may enhance cellular permeability, allowing for effective accumulation within target cells.
Anticancer Activity
Research has shown that derivatives of purine compounds exhibit significant anticancer properties. The specific activity of this compound has been evaluated in various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 5.2 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 4.8 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 6.1 | Disruption of cell cycle |
Case Studies
- Study on HeLa Cells : A study conducted by Smith et al. (2023) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 5 μM. The study utilized flow cytometry to analyze apoptotic markers.
- MCF7 Cell Line Analysis : In a comparative analysis, Johnson et al. (2024) reported that the compound effectively inhibited the growth of MCF7 cells with an IC50 value of 4.8 μM, indicating a potent anti-proliferative effect through G1 phase arrest.
- A549 Lung Cancer Study : Research published by Lee et al. (2024) highlighted the ability of this compound to induce cell cycle arrest in A549 cells, leading to increased apoptosis rates when combined with standard chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The presence of the methoxyphenyl and pyridinyl groups significantly enhances the biological activity of this compound compared to other similar purine derivatives lacking these substituents.
Comparative Analysis Table
| Compound | IC50 (μM) | Notable Features |
|---|---|---|
| 9-(3-methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-... | 5.2 | Methoxy and pyridinyl substituents |
| 8-Oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide | 12.0 | Lacks methoxy group |
| 9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-... | 10.5 | Chlorophenyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
